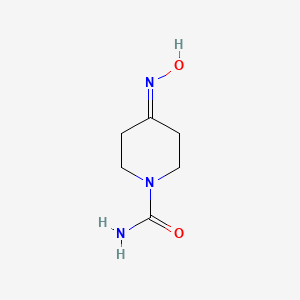

4-(Hydroxyimino)piperidine-1-carboxamide

Beschreibung

Significance of Piperidine (B6355638), Oxime, and Carboxamide Moieties in Chemical Synthesis

Piperidine: The piperidine scaffold, a six-membered heterocyclic amine, is a cornerstone in medicinal chemistry and drug design. nih.govencyclopedia.pub Its derivatives are integral to the structure of numerous pharmaceuticals, demonstrating a wide array of biological activities. ontosight.ainih.gov The prevalence of the piperidine ring in approved drugs highlights its importance as a "privileged scaffold" in the development of new therapeutic agents. nih.govencyclopedia.pub Piperidine-containing compounds are utilized in a vast range of treatments, including for cancer, viral infections, malaria, and neurological disorders. researchgate.net

Oxime: Oximes, characterized by the C=N-OH functional group, are versatile intermediates in organic synthesis. numberanalytics.comvedantu.com Their discovery dates back to the 19th century, and they have since become crucial in the synthesis of a variety of compounds, including amines, nitriles, and various heterocyclic systems. numberanalytics.comnumberanalytics.com The reactivity of the oxime group allows for a range of chemical transformations, such as the Beckmann rearrangement to form amides, hydrolysis back to carbonyl compounds, and reduction to primary amines. vedantu.com This versatility makes oximes valuable building blocks in the construction of complex molecules for pharmaceuticals and materials science. numberanalytics.comnumberanalytics.com

Carboxamide: The carboxamide group (-CONH2) is another exceptionally important functional group in the realm of medicinal chemistry. nih.govresearchgate.net It is a common feature in many approved drugs and natural products, contributing significantly to their biological activity. jocpr.com The stability of the amide bond, coupled with its ability to form hydrogen bonds, allows carboxamide-containing molecules to interact effectively with biological targets. jocpr.comnih.gov This moiety is a key pharmacophore in the development of anti-infective and anti-cancer drugs, among others. nih.govresearchgate.net

| Moiety | Key Characteristics | Significance in Synthesis |

| Piperidine | Six-membered nitrogen-containing heterocycle. nih.gov | A "privileged scaffold" in drug design, present in numerous pharmaceuticals. nih.govencyclopedia.pub |

| Oxime | Contains the C=N-OH functional group. numberanalytics.com | Versatile intermediate for synthesizing amines, nitriles, and amides (via Beckmann rearrangement). numberanalytics.comvedantu.com |

| Carboxamide | Features an amide functional group (-CONH2). jocpr.com | A key pharmacophore in drug development with the ability to form stable hydrogen bonds. nih.govjocpr.com |

Scope and Academic Relevance of Research on 4-(Hydroxyimino)piperidine-1-carboxamide

While direct and extensive research specifically on this compound is not widely documented in publicly available literature, its academic relevance can be inferred from the well-established importance of its constituent moieties. The combination of the piperidine ring, the oxime, and the carboxamide group in a single molecule presents a unique scaffold for chemical exploration and the development of novel compounds with potential biological activity.

The academic interest in this compound lies in several key areas:

Novel Synthesis and Methodology: The development of efficient and stereoselective synthetic routes to this compound and its derivatives is a significant area of research. This could involve multi-step syntheses starting from commercially available piperidine precursors.

Medicinal Chemistry Applications: Given the pharmacological importance of piperidines, oximes, and carboxamides, this compound serves as a promising starting point for the design and synthesis of new drug candidates. Researchers may investigate its potential as an inhibitor for various enzymes or as a ligand for specific receptors.

Materials Science: The functional groups present in this compound could be exploited in the development of new polymers or coordination complexes with unique properties.

The exploration of this and similar molecules contributes to the broader understanding of structure-activity relationships and the development of new synthetic methodologies in organic chemistry.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-hydroxyiminopiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c7-6(10)9-3-1-5(8-11)2-4-9/h11H,1-4H2,(H2,7,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVVHXQHDXBWHKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=NO)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Hydroxyimino Piperidine 1 Carboxamide and Its Analogues

Historical Context of Oxime and Carboxamide Synthesis

The foundational reactions for creating the structural motifs present in 4-(hydroxyimino)piperidine-1-carboxamide are well-established in organic chemistry.

Oxime Synthesis: The term "oxime" was coined in the 19th century as a portmanteau of "oxygen" and "imine". wikipedia.org The primary and most enduring method for oxime formation is the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). wikipedia.orgbritannica.comnih.gov This reaction is a cornerstone of organic chemistry, historically used for the identification and purification of carbonyl compounds, as the resulting oximes are often stable, crystalline solids. britannica.com The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration to form the C=N-OH group. khanacademy.org

Carboxamide Synthesis: The formation of the amide bond is one of the most fundamental reactions in organic synthesis, crucial for the construction of peptides, polymers, and pharmaceuticals. researchgate.net Historically, the most common method involves the reaction of a carboxylic acid or its activated derivatives (such as acid chlorides or anhydrides) with an amine. researchgate.netnih.gov Over the years, numerous coupling reagents have been developed to facilitate this reaction under milder conditions. Alternative methods, such as the Beckmann rearrangement of oximes and oxidative amidation of aldehydes, have also been developed to provide different pathways to this essential functional group. researchgate.netnih.gov

Direct Synthesis Routes for this compound

The most direct and logical synthesis of this compound involves a sequential approach: construction of a piperidinone precursor followed by conversion of the ketone to an oxime.

The final key step in the synthesis of this compound is the oximation of its ketone precursor, 4-oxopiperidine-1-carboxamide. This transformation is a classic condensation reaction with hydroxylamine. Typically, the reaction is carried out by treating the ketone with hydroxylamine hydrochloride in the presence of a base to liberate the free hydroxylamine. imist.ma The choice of solvent and base can influence reaction time and yield.

The general reaction is as follows:

Figure 1: Oximation of 4-oxopiperidine-1-carboxamide.

Common conditions for this type of transformation are summarized in the table below.

| Precursor | Reagents | Base | Solvent | Temperature | Yield (%) |

| 4-Oxopiperidine-1-carboxamide | Hydroxylamine hydrochloride | Sodium acetate | Ethanol/Water | Reflux | High |

| 4-Oxopiperidine-1-carboxamide | Hydroxylamine hydrochloride | Pyridine (B92270) | Ethanol | Room Temp. to Reflux | High |

| Substituted Piperidinones | Hydroxylamine hydrochloride | Triethylamine | Methanol | Room Temp. | >80 |

This interactive table summarizes typical reaction conditions for the oximation of piperidinone precursors based on established chemical principles.

The synthesis of the direct precursor, 4-oxopiperidine-1-carboxamide, is a critical step. This intermediate can be prepared from commercially available piperidine (B6355638) derivatives. A common strategy involves using a 4-piperidone with a protecting group on the nitrogen, which is later removed and replaced with the carboxamide group.

For instance, the synthesis can start from 1-benzyl-4-piperidone. The benzyl group can be removed via catalytic hydrogenation. The resulting 4-piperidone can then be reacted with an isocyanate or a similar reagent to form the N-carboxamide. An alternative involves starting with ethyl 4-oxopiperidine-1-carboxylate, which can be converted to the corresponding carbohydrazide and subsequently to other derivatives. researchgate.net

A plausible synthetic sequence is outlined below:

N-Carboxamide Formation: Reaction of a secondary piperidone (e.g., 4-piperidone) with a source of the carboxamide group. For example, reaction with chlorosulfonyl isocyanate followed by hydrolysis, or with potassium cyanate in the presence of an acid.

Deprotection/Functionalization: Starting with a protected piperidinone, such as N-Boc-4-piperidone. The Boc group is removed under acidic conditions, and the resulting secondary amine is then reacted to form the carboxamide.

Table 2: Representative Synthesis of Piperidinone Precursors

| Starting Material | Step 1 | Step 2 | Product |

|---|---|---|---|

| 1-Benzyl-4-piperidone | H₂, Pd/C (Debenzylation) | KOCN, HCl | 4-Oxopiperidine-1-carboxamide |

This interactive table outlines potential synthetic routes for the key piperidinone precursor.

Advanced Synthetic Strategies

Modern synthetic chemistry offers more sophisticated approaches for the construction of complex molecules like this compound and its analogues. These methods include multicomponent reactions and direct C-H functionalization.

Multicomponent reactions (MCRs) are powerful tools in which three or more reactants combine in a single pot to form a product that contains portions of all starting materials. bohrium.com MCRs are highly efficient and atom-economical, making them attractive for building complex molecular scaffolds like the piperidine ring. researchgate.net

Several MCRs have been developed for the synthesis of highly functionalized piperidines. For example, a one-pot domino reaction of a β-ketoester, an aromatic aldehyde, and an amine can yield a substituted piperidine scaffold. bohrium.comtandfonline.com While these reactions may not directly yield this compound, they can produce complex piperidinone analogues that can be further elaborated. acs.org A pseudo five-component reaction of aromatic aldehydes, anilines, and alkyl acetoacetates can afford substituted piperidines in good yields. researchgate.net These advanced methods allow for the rapid generation of diverse libraries of piperidine-containing compounds for further investigation.

Directed C-H functionalization has emerged as a powerful strategy for modifying complex molecules at positions that are traditionally unreactive. nih.gov This approach utilizes a directing group to position a transition-metal catalyst in close proximity to a specific C-H bond, enabling its selective cleavage and functionalization. acs.org

In Piperidine Synthesis: For analogues of this compound, the carboxamide group on the piperidine nitrogen could itself act as a directing group. Palladium-catalyzed C(sp³)–H arylation has been demonstrated at the C4 position of piperidines using directing groups attached to the nitrogen or at other positions on the ring. acs.orgacs.org For example, an aminoquinoline (AQ) amide directing group at the C3 position can direct arylation specifically to the C4 position. acs.org While not a direct synthesis of the oxime, this methodology allows for the introduction of various substituents at the C4 position of the piperidine ring, which could then be converted to the desired functionality.

In Carboxamide Synthesis: C-H activation can also be a strategy for forming the carboxamide bond itself. Rather than starting with a pre-functionalized component, oxidative coupling reactions can form an amide bond by activating a C-H bond of an aldehyde and coupling it with an amine. researchgate.net This represents a modern alternative to traditional carboxylic acid-amine coupling methods. researchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Oxopiperidine-1-carboxamide |

| Hydroxylamine |

| Hydroxylamine hydrochloride |

| 1-Benzyl-4-piperidone |

| N-Boc-4-piperidone |

| 4-Piperidone |

| Ethyl 4-oxopiperidine-1-carboxylate |

| Chlorosulfonyl isocyanate |

| Potassium cyanate |

| Trifluoroacetic acid |

| Phosgene (B1210022) |

| Ammonia (B1221849) |

Stereoselective Synthesis Methodologies

The synthesis of specific stereoisomers of this compound and its analogues is critical where chirality is a key determinant of biological activity. Stereoselectivity in these compounds can arise from two main features: the potential for chiral centers on the piperidine ring and the (E/Z) isomerism of the oxime group. Methodologies to control these stereochemical aspects include asymmetric synthesis to create chiral piperidine precursors and chiral resolution to separate enantiomers.

Asymmetric synthesis provides a direct route to enantiomerically enriched piperidine derivatives. researchgate.net Organocatalysis, for instance, has emerged as a powerful tool for constructing chiral piperidine rings. mdpi.com Catalysts like proline can be used in Mannich reactions to produce 2-substituted piperidines in a highly enantioselective manner. ucd.ie Similarly, domino Michael addition/aminalization processes catalyzed by chiral secondary amines can create polysubstituted piperidines with excellent enantioselectivity. acs.org Another approach involves the asymmetric hydrogenation of substituted pyridinium salts using chiral iridium(I) or ruthenium(II) catalysts to yield optically active piperidines. nih.gov For analogues with substituents at other positions, asymmetric Michael additions induced by chiral auxiliaries, such as the Davies' chiral auxiliary, can be employed to construct chiral piperidin-2,4-diones, which can be further functionalized. ucl.ac.uk

Kinetic resolution is another strategy to obtain enantiomerically enriched piperidines. nih.gov This technique involves the differential reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent, allowing for the separation of the unreacted, enriched enantiomer. For example, the kinetic resolution of 2-arylpiperidines has been achieved using a chiral base system of n-BuLi and (−)-sparteine, which selectively deprotonates one enantiomer. whiterose.ac.uk Enantioselective acylation using chiral hydroxamic acids in the presence of N-heterocyclic carbene catalysts has also proven effective for resolving various disubstituted piperidines. nih.gov

Once a chiral piperidine is obtained, classical resolution methods can also be applied. This involves reacting the racemic piperidine intermediate with a chiral resolving agent, such as dibenzoyl-L-tartaric acid or (S)-mandelic acid, to form a pair of diastereomeric salts. google.com These salts often have different solubilities, allowing for their separation by crystallization. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomers. google.comwikipedia.org High-performance liquid chromatography (HPLC) using chiral stationary phases, such as cellulose-based columns, is another effective method for the analytical and preparative separation of piperidine enantiomers. nih.gov

The stereochemistry of the oxime (C=N-OH) bond, which can exist as E or Z isomers, is also a critical aspect. The specific geometry of the oxime can significantly affect the stereoselectivity of subsequent reactions, such as catalytic reductions to hydroxylamines. researchgate.netnih.gov While direct stereoselective synthesis of the oxime on a pre-formed piperidinone can be challenging, the separation of E/Z isomers can often be achieved using standard chromatographic techniques.

| Methodology | Description | Key Features | Applicable Intermediates |

| Asymmetric Organocatalysis | Use of small chiral organic molecules (e.g., proline, chiral amines) to catalyze the formation of the piperidine ring. acs.orgrsc.org | High enantioselectivity, metal-free conditions. | Substituted piperidinones. |

| Asymmetric Hydrogenation | Reduction of substituted pyridinium salts or enamines using chiral metal catalysts (e.g., Ir, Ru complexes). nih.gov | Direct route to chiral piperidines from flat aromatic precursors. | Chiral piperidines. |

| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture, leaving the other enantiomer enriched. nih.govwhiterose.ac.uk | Effective for separating existing racemic mixtures; maximum theoretical yield is 50% for one enantiomer. | Racemic substituted piperidines. |

| Diastereomeric Salt Formation | Reaction of a racemic amine with a chiral acid (e.g., tartaric acid) to form separable diastereomeric salts. google.comwikipedia.org | Classical, often scalable method based on differential solubility and crystallization. | Racemic piperidine amines. |

| Chiral Chromatography | Separation of enantiomers using a high-performance liquid chromatography (HPLC) column with a chiral stationary phase. nih.gov | High resolution, applicable to a wide range of compounds, can be used for analysis and preparation. | Racemic piperidine derivatives. |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is essential for developing sustainable and environmentally benign manufacturing processes. unibo.itmdpi.com This involves minimizing waste, avoiding hazardous substances, and improving energy efficiency through the careful selection of catalysts, solvents, and reaction conditions. researchgate.net

The synthesis of this compound involves two key transformations: the formation of the oxime and the creation of the carboxamide bond. Green catalytic approaches can be applied to both steps.

For the oximation step, which typically involves the condensation of a ketone with hydroxylamine, metal-free catalysts can be employed to avoid the use of potentially toxic and costly metals. acs.org A general and efficient metal-free method for the aerobic oxidation of primary amines to oximes uses N,N′,N″-trihydroxyisocyanuric acid as a catalyst with air as the oxidant. organic-chemistry.org For the more common condensation route, simple and reusable catalysts like bismuth(III) oxide (Bi2O3) can facilitate the reaction under solvent-free conditions. nih.govnih.gov Organocatalysts such as guanidine hydrochloride have also been shown to be effective green catalysts in other condensation reactions. rsc.org

The formation of the amide bond is a focal point for green chemistry, as traditional methods often rely on stoichiometric coupling reagents that generate significant amounts of waste. ucl.ac.uk Catalytic direct amidation, where a carboxylic acid and an amine react directly, is a highly atom-economical alternative. sciepub.com Boric acid has been successfully used as a simple, inexpensive, and environmentally benign catalyst for the direct amidation of carboxylic acids, often under solvent-free conditions. researchgate.net Biocatalysis offers another powerful green approach. nih.gov Enzymes, particularly lipases like Candida antarctica lipase B (CALB), can catalyze amidation reactions with high efficiency and selectivity under mild conditions in organic media, generating minimal waste. nih.gov

| Reaction Step | Catalyst System | Description | Green Advantages |

| Oxime Formation | N,N′,N″-trihydroxyisocyanuric acid | A metal-free system that catalyzes the aerobic oxidation of amines to oximes. organic-chemistry.org | Uses air as the oxidant, metal-free. |

| Oxime Formation | Bismuth(III) Oxide (Bi2O3) | A non-toxic, air-stable solid catalyst for converting carbonyl compounds to oximes. nih.gov | Reusable, enables solvent-free reactions. |

| Amide Formation | Boric Acid | A simple, inexpensive catalyst for the direct condensation of carboxylic acids and amines/urea. sciepub.comresearchgate.net | Low toxicity, high atom economy, allows for solvent-free conditions. |

| Amide Formation | Candida antarctica Lipase B (CALB) | An enzyme (biocatalyst) that facilitates direct amidation in organic solvents. nih.gov | High selectivity, mild reaction conditions, biodegradable catalyst, reduced by-products. |

| Piperidine Synthesis | Proline / Chiral Amines | Organocatalysts used for the asymmetric synthesis of the piperidine ring. ucd.iersc.org | Metal-free, high stereoselectivity, biodegradable. |

Solvent choice is a cornerstone of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. whiterose.ac.uk Traditional solvents used in amide synthesis, such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and chlorinated solvents like dichloromethane, are facing increasing regulatory scrutiny due to toxicity concerns. ucl.ac.uk Green solvent selection guides recommend preferable alternatives such as water, ethanol, or bio-based solvents like 2-methyltetrahydrofuran (2-MeTHF). whiterose.ac.uk For oximation reactions, water has been demonstrated as an effective and environmentally safe medium. organic-chemistry.orgijprajournal.com

Beyond replacing hazardous solvents, eliminating them entirely represents a significant green advancement. Solvent-free, or solid-state, reactions minimize pollution and simplify product work-up. nih.gov "Grindstone chemistry," where reactants are simply ground together with a catalyst at room temperature, has been successfully applied to the synthesis of oximes in excellent yields, offering a rapid and waste-free procedure. nih.govnih.gov Similarly, direct heating of a triturated mixture of a carboxylic acid, urea, and boric acid provides a solvent-free route to amides. researchgate.net

| Principle | Approach | Description | Examples in Synthesis |

| Solvent Replacement | Use of Water | Performing reactions in an aqueous medium. | Oximation of aldehydes and ketones in water. organic-chemistry.orgijprajournal.com |

| Solvent Replacement | Bio-based Solvents | Substituting traditional petroleum-based solvents with renewable alternatives like 2-MeTHF. whiterose.ac.uk | General organic synthesis. |

| Solvent Elimination | Grindstone Chemistry | Grinding solid reactants together, often with a solid catalyst, without any bulk solvent. nih.gov | Bi2O3-catalyzed synthesis of oximes from carbonyl compounds. nih.gov |

| Energy Efficiency | Microwave Irradiation | Using microwave heating to accelerate reaction rates and reduce overall energy use. sciepub.com | Boric acid-catalyzed amidation; guanidine-catalyzed reactions. rsc.org |

| Energy Efficiency | Ambient Temperature Reactions | Designing reactions that proceed efficiently without the need for heating or cooling. | Conversion of carbonyls to oximes using a Hyamine catalyst in water. ijprajournal.com |

Mechanistic Investigations of 4 Hydroxyimino Piperidine 1 Carboxamide Reactions

Reactivity of the Hydroxyimino Group

The C=N-OH moiety is a versatile functional group, demonstrating susceptibility to both nucleophilic and electrophilic attack, as well as homolytic bond cleavage under specific conditions.

Hydrolysis Pathways

The hydrolysis of oximes regenerates the parent carbonyl compound and hydroxylamine (B1172632). This reaction is typically catalyzed by acid. noaa.govmasterorganicchemistry.com For 4-(Hydroxyimino)piperidine-1-carboxamide, this process would yield 4-oxopiperidine-1-carboxamide. The mechanism under acidic conditions involves the protonation of the oxime's hydroxyl group, which enhances its leaving group ability. masterorganicchemistry.comunacademy.com A water molecule then attacks the electrophilic carbon of the C=N bond. unacademy.com Subsequent proton transfers lead to the elimination of hydroxylamine and the formation of the ketone.

The general steps for acid-catalyzed hydrolysis are:

Protonation of the oxime oxygen, making it a better leaving group (water). masterorganicchemistry.com

Migration of an alkyl or aryl group from the carbon to the nitrogen, displacing the water molecule. masterorganicchemistry.com

Nucleophilic attack by water on the resulting carbocation. unacademy.com

Tautomerization of the intermediate to form the final ketone product. unacademy.com

This process is an equilibrium reaction, and the direction can be controlled by the concentration of water. masterorganicchemistry.com The hydrolysis can be performed using various inorganic acids. noaa.gov

Table 1: Conditions for Oxime Hydrolysis

| Catalyst Type | Reagent Examples | Conditions | Product |

|---|---|---|---|

| Brønsted Acid | HCl, H₂SO₄, Phosphoric Acid noaa.govgoogle.com | Heating in aqueous solution noaa.gov | Ketone + Hydroxylamine |

Reductive Transformations to Amines

The reduction of the hydroxyimino group is a key transformation that yields primary amines. encyclopedia.pub In the case of this compound, this reaction produces 4-aminopiperidine-1-carboxamide. This conversion is of significant interest in synthetic and medicinal chemistry. nsf.govmdpi.com A variety of reducing agents and catalytic systems can accomplish this transformation, with catalytic hydrogenation being one of the most common and efficient methods. encyclopedia.pubmdpi.com

Heterogeneous catalysts are frequently employed for the hydrogenation of oximes. mdpi.comrsc.org These systems offer advantages such as easy separation and potential for recycling the catalyst. rsc.org The choice of catalyst and reaction conditions (e.g., pressure, temperature, solvent, additives) can influence the reaction's selectivity and yield. mdpi.com For instance, palladium-based catalysts have shown high activity for the hydrogenation of both aliphatic and aromatic oximes to primary amines under mild conditions, using water as a solvent. rsc.org

Table 2: Selected Catalytic Systems for Oxime Reduction to Amines

| Catalyst | Reducing Agent | Conditions | Selectivity |

|---|---|---|---|

| Palladium-based heterogeneous catalyst rsc.org | H₂ (1 atm) | Water, mild conditions | High for primary amines |

| Raney Ni mdpi.com | H₂ (20 atm) | 80 °C, basic conditions | High yield of primary amine |

| PtO₂ (Adam's catalyst) encyclopedia.pub | H₂ (3 atm) | Room temperature, acidic (HCl) | Can favor hydroxylamine intermediate |

The reaction pathway can sometimes involve a hydroxylamine intermediate, which is then further reduced to the amine. researchgate.net The choice between catalysts like Palladium (Pd) and Platinum (Pt) can be crucial; Pd-catalyzed reactions often proceed rapidly to the amine, potentially via an imine intermediate, whereas Pt catalysts under certain conditions may allow for the isolation of the hydroxylamine. mdpi.com

Rearrangement Reactions (e.g., Beckmann Rearrangement)

The Beckmann rearrangement is a classic acid-catalyzed reaction that converts a ketoxime into an N-substituted amide or a lactam in the case of cyclic ketoximes. wikipedia.orgnih.gov This reaction involves the migration of the alkyl or aryl group positioned anti to the hydroxyl group on the oxime nitrogen. wikipedia.orgrsc.org For the symmetric this compound, either of the two equivalent carbon atoms of the piperidine (B6355638) ring migrates, leading to a ring expansion. This transformation would yield a 1-carboxamido-azepan-5-one, a seven-membered lactam ring structure.

The reaction is initiated by the protonation of the hydroxyl group by an acid, converting it into a good leaving group (water). unacademy.commasterorganicchemistry.com The subsequent migration of the anti-periplanar group to the nitrogen occurs in a concerted fashion with the departure of the leaving group. wikipedia.orgorganic-chemistry.org The resulting nitrilium ion is then attacked by water, and after tautomerization, the final lactam product is formed. masterorganicchemistry.com

A wide range of reagents can promote this rearrangement, from strong Brønsted acids to Lewis acids and other activating agents. wikipedia.org

Table 3: Common Reagents for Beckmann Rearrangement

| Reagent Class | Specific Examples |

|---|---|

| Strong Acids | Sulfuric acid (H₂SO₄), Polyphosphoric acid (PPA), Hydrogen fluoride (B91410) (HF) wikipedia.org |

| Activating Agents | Phosphorus pentachloride (PCl₅), Thionyl chloride (SOCl₂), Tosyl chloride (TsCl) wikipedia.org |

| Lewis Acids | Zinc chloride (ZnCl₂), Ferric chloride (FeCl₃) wikipedia.orgrsc.org |

The reaction is highly stereospecific, a feature that is critical for unsymmetrical ketoximes but less so for the symmetrical substrate . rsc.org

Radical Chemistry of Oxime Derivatives

The relatively weak N–O bond in oximes (bond energy of ~50 kcal·mol⁻¹) makes them suitable precursors for generating nitrogen-centered radicals upon thermal or photochemical stimulation. mdpi.com Homolytic scission of this bond in an oxime derivative yields an iminyl radical and an oxygen-centered radical. nsf.govmdpi.com These highly reactive iminyl radicals can undergo a variety of subsequent reactions. nsf.gov

Key radical reactions involving oximes include:

Intramolecular Cyclization: The iminyl radical can add to a suitably positioned double bond or abstract a hydrogen atom within the same molecule, leading to the formation of cyclic products. nih.govbeilstein-journals.org

Intermolecular Addition: Carbon-centered radicals can add to the C=N double bond of an oxime, typically at the carbon atom, to form a more stable radical adduct. libretexts.org

Fragmentation: In certain structures, particularly oxime esters, the initially formed iminyl radical can trigger the cleavage of an adjacent C-C bond. nih.gov

The generation of these radicals can be achieved through various methods, including direct UV irradiation, photoredox catalysis, or reaction with radical initiators. mdpi.comrsc.org The specific pathway taken by the radical depends on the molecular structure and the reaction conditions. For this compound, the generated iminyl radical could potentially participate in intermolecular reactions if suitable radical partners are present in the reaction mixture.

Table 4: Methods for Generating Radicals from Oximes

| Method | Description |

|---|---|

| Photolysis | UV irradiation leads to homolytic cleavage of the N-O bond. mdpi.comrsc.org |

| Thermolysis | Heating can induce N-O bond scission. mdpi.com |

| Photoredox Catalysis | Single electron transfer (SET) processes can cleave the N-O bond under mild conditions. nsf.govrsc.org |

Reactivity of the Carboxamide Group

The carboxamide group (-CONH₂) is generally stable but can undergo specific transformations under appropriate conditions.

Amide Bond Transformations

The primary reactions of the carboxamide group involve nucleophilic attack at the carbonyl carbon. The most common transformations are hydrolysis and reduction, although other reactions are possible. The piperidine-3-carboxamide scaffold, for instance, is prevalent in various antithrombotic agents. nih.gov

Hydrolysis: Amides can be hydrolyzed to their corresponding carboxylic acids and amines under either acidic or basic conditions, typically requiring heat. For this compound, hydrolysis would cleave the bond between the piperidine nitrogen and the carbonyl carbon, yielding 4-(hydroxyimino)piperidine and carbamic acid (which would decompose to ammonia (B1221849) and carbon dioxide).

Reduction: While less common for primary carboxamides of this type, reduction of the amide carbonyl group can occur using powerful reducing agents like lithium aluminum hydride (LiAlH₄), which would convert the carboxamide to an aminomethyl group.

Bioisosteric Replacement: In medicinal chemistry, the amide bond is often replaced with other functional groups, known as bioisosteres, to improve properties like metabolic stability or bioavailability. nih.gov These replacements are not direct reactions of the amide but represent synthetic strategies to modify the core structure.

Table 5: Common Bioisosteric Replacements for the Amide Bond

| Bioisostere | Structural Features |

|---|---|

| 1,2,3-Triazole | Can mimic the trans (1,4-disubstituted) or cis (1,5-disubstituted) amide conformation. nih.gov |

| Oxadiazole | The 1,2,4- and 1,3,4-isomers can mimic the planarity and dipole moment of an amide. nih.gov |

Functionalization Strategies at the Carboxamide Nitrogen and Alpha-Carbons

The presence of the carboxamide group and the adjacent piperidine ring offers opportunities for selective functionalization at both the carboxamide nitrogen and the alpha-carbons (C2 and C6) of the piperidine ring.

The nitrogen atom of the carboxamide group in this compound can potentially undergo various functionalization reactions, such as alkylation and acylation, under appropriate conditions. These reactions would introduce substituents onto the nitrogen, thereby modifying the compound's properties. The feasibility of these reactions is influenced by the electronic nature of the carboxamide and potential steric hindrance.

The carbons at the 2 and 6 positions of the piperidine ring, being alpha to the carboxamide nitrogen, are susceptible to functionalization through pathways that may involve the formation of an intermediate iminium ion. This strategy allows for the introduction of a diverse range of substituents at these positions. The modular construction of complex piperidine derivatives can be achieved through the sequential functionalization of these alpha-carbons. rsc.orgchemrxiv.org

| Reaction Type | Reagents and Conditions | Expected Product | Notes |

| N-Alkylation | Alkyl halide, Base (e.g., NaH), Aprotic solvent (e.g., DMF, THF) | N-Alkyl-4-(hydroxyimino)piperidine-1-carboxamide | The reactivity can be influenced by the nature of the alkyl halide and the strength of the base. |

| N-Acylation | Acyl chloride or anhydride, Base (e.g., Pyridine (B92270), Et3N), Aprotic solvent (e.g., CH2Cl2) | N-Acyl-4-(hydroxyimino)piperidine-1-carboxamide | This reaction introduces an acyl group, forming an imide-like structure. |

| Alpha-Carbon Functionalization | Generation of an iminium ion intermediate followed by nucleophilic attack | 2-Substituted-4-(hydroxyimino)piperidine-1-carboxamide | This method allows for the introduction of various carbon and heteroatom nucleophiles at the alpha-position. rsc.orgchemrxiv.org |

Transformations Involving the Piperidine Ring System

The piperidine ring in this compound can undergo several transformations, including functionalization of the ring itself or more complex ring-opening and rearrangement pathways, often triggered by the reactivity of the oxime group.

Direct functionalization of the piperidine ring, other than at the alpha-carbons, can be challenging but offers a route to novel derivatives. Strategies for C-H functionalization of piperidines are an active area of research. These methods often require specific directing groups and reaction conditions to achieve regioselectivity. While not specifically documented for this compound, general methods for piperidine functionalization could potentially be adapted.

A significant transformation involving the piperidine ring system of this compound is the Beckmann rearrangement, a classic reaction of oximes. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This acid-catalyzed rearrangement would lead to the expansion of the six-membered piperidine ring into a seven-membered caprolactam derivative. The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). Subsequently, the carbon atom anti-periplanar to the leaving group migrates to the nitrogen, leading to the formation of a nitrilium ion intermediate. Hydrolysis of this intermediate yields the corresponding lactam. wikipedia.orgmasterorganicchemistry.com

The stereochemistry of the oxime is crucial, as the group anti to the hydroxyl group is the one that migrates. For a symmetrical ketone precursor like 4-piperidone, both C-C bonds adjacent to the oxime are equivalent, leading to a single possible ring-expanded product.

Another potential rearrangement pathway for piperidine derivatives involves ring expansion of a related pyrrolidine (B122466) system. For instance, a 1-benzyl-2-(methylsulfonyloxymethyl)pyrrolidine can undergo ring expansion with various nucleophiles to yield optically active 3-substituted piperidines. rsc.org While this is not a direct reaction of this compound, it highlights a synthetic strategy that could be employed to access substituted piperidine rings that could then be converted to the target compound or its derivatives.

| Transformation | Key Reagents/Conditions | Intermediate(s) | Product(s) |

| Beckmann Rearrangement | Strong acids (e.g., H2SO4, PPA), Lewis acids, or other activating agents (e.g., TsCl, PCl5) wikipedia.org | Nitrilium ion | 1-Carboxamido-1,4-diazepan-5-one |

| Ring Expansion from Pyrrolidine Precursor | 1-Benzyl-2-(methylsulfonyloxymethyl)pyrrolidine, Nucleophiles rsc.org | Aziridinium ion | 3-Substituted 1-benzylpiperidines |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectral Analysis

The proton NMR (¹H NMR) spectrum of 4-(Hydroxyimino)piperidine-1-carboxamide provides crucial information about the number of different types of protons and their neighboring environments. The piperidine (B6355638) ring protons typically exhibit signals in the aliphatic region of the spectrum. The protons on the carbons adjacent to the nitrogen atom (C2 and C6) are expected to appear as multiplets due to coupling with each other and with the protons on the neighboring carbons. Similarly, the protons on the carbons at the 3 and 5 positions (C3 and C5) would also present as multiplets. The chemical shifts of these protons are influenced by the electron-withdrawing effect of the carboxamide group and the hydroxyimino moiety. The proton of the oxime group (-NOH) is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The protons of the carboxamide group (-CONH₂) would also likely appear as two distinct signals or a broad singlet, depending on the rate of rotation around the C-N bond.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2, H-6 (piperidine) | 3.5 - 3.8 | m |

| H-3, H-5 (piperidine) | 2.4 - 2.7 | m |

| -NH₂ (carboxamide) | 5.5 - 7.5 | br s |

¹³C NMR Spectral Analysis

The carbon-13 NMR (¹³C NMR) spectrum provides information about the different carbon environments within the molecule. The carbonyl carbon of the carboxamide group is expected to have the most downfield chemical shift, typically in the range of 160-180 ppm. The carbon of the oxime group (C4) would also exhibit a characteristic downfield shift. The carbons of the piperidine ring will appear in the aliphatic region, with the carbons adjacent to the nitrogen (C2 and C6) being deshielded compared to the carbons at the 3 and 5 positions (C3 and C5).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (carboxamide) | 165 - 175 |

| C=NOH (oxime) | 150 - 160 |

| C-2, C-6 (piperidine) | 40 - 50 |

Advanced NMR Techniques (e.g., 2D NMR)

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the assignments of the ¹H and ¹³C NMR spectra. A COSY spectrum would show correlations between coupled protons, helping to trace the connectivity within the piperidine ring. An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbons, allowing for unambiguous assignment of the carbon signals.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum would offer further structural information, with characteristic fragments arising from the cleavage of the piperidine ring, the carboxamide group, and the hydroxyimino moiety.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 158.0924 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for its various functional groups.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| N-H stretch (carboxamide) | 3400 - 3200 |

| O-H stretch (oxime) | 3300 - 2500 (broad) |

| C-H stretch (aliphatic) | 3000 - 2850 |

| C=O stretch (carboxamide) | 1680 - 1630 |

| C=N stretch (oxime) | 1650 - 1550 |

The broad O-H stretching band of the oxime group is a result of hydrogen bonding. The two N-H stretching bands for the primary amide are also characteristic. The strong absorption of the carbonyl group is a prominent feature of the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the electronic transitions of the carbonyl group and the hydroxyimino group. The n → π* transition of the carbonyl group typically appears as a weak absorption band at a longer wavelength, while the π → π* transition occurs at a shorter wavelength with higher intensity. The C=N chromophore of the oxime will also contribute to the UV absorption.

X-ray Crystallography and Solid-State Analysis

Studies on substituted piperidin-4-one oxime derivatives consistently show that the piperidine ring typically adopts a stable chair conformation. This conformation is the most energetically favorable arrangement for six-membered saturated rings, minimizing steric strain. For instance, the crystal structure of (E)-1,3-Dimethyl-2,6-diphenylpiperidin-4-one O-(phenoxycarbonyl)oxime reveals a chair conformation for the piperidine ring. nih.govresearchgate.net Similarly, another related compound, (E)-3-Isopropyl-1-methyl-2,6-diphenylpiperidin-4-one O-nicotinoyl oxime, also exhibits a piperidine ring in a chair conformation. nih.gov

The solid-state packing of these molecules is influenced by intermolecular interactions, such as hydrogen bonding. In the case of "this compound," the presence of the hydroxylamino (-NOH) and carboxamide (-CONH2) groups provides sites for hydrogen bond donors and acceptors. These interactions are expected to play a crucial role in the formation of a stable crystal lattice.

Below is a table summarizing representative crystallographic data for a related piperidine oxime derivative, illustrating the type of information obtained from an X-ray diffraction study.

| Crystallographic Parameter | Value for a Representative Piperidine Oxime Derivative |

|---|---|

| Chemical Formula | C₂₆H₂₆N₂O₃ |

| Molecular Weight | 414.49 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.2004 (12) |

| b (Å) | 11.9587 (10) |

| c (Å) | 11.3601 (7) |

| β (°) | 102.547 (2) |

| Volume (ų) | 2148.3 (3) |

| Z (molecules per unit cell) | 4 |

This data is for (E)-1,3-Dimethyl-2,6-diphenylpiperidin-4-one O-(phenoxycarbonyl)oxime and is presented as a representative example. nih.gov

Chromatographic Methods for Purity and Analysis (e.g., HPLC, GC-MS)

Chromatographic techniques are indispensable for the purification and analytical assessment of "this compound." High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly well-suited for determining the purity of the compound and for identifying and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds. For "this compound," a reversed-phase HPLC method would likely be the most effective approach. In this mode, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase.

A typical HPLC method for the analysis of related piperidine carboxamide derivatives would involve a C18 column with a gradient elution system. nih.govnih.gov The mobile phase could consist of a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic modifier like acetonitrile or methanol. Detection is commonly achieved using a UV detector, as the carboxamide and oxime functionalities are expected to have some UV absorbance. The retention time of the main peak would be characteristic of the compound, and the peak area can be used for quantification and purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While the direct analysis of "this compound" by GC may be challenging due to its polarity and potential thermal lability, derivatization can be employed to increase its volatility and thermal stability. For instance, silylation of the hydroxyl and amide groups would produce a less polar and more volatile derivative suitable for GC analysis.

The gas chromatograph separates the components of the sample, and the mass spectrometer provides detailed structural information based on the mass-to-charge ratio of the fragmented ions. This allows for the unambiguous identification of the target compound and any impurities present.

The following table outlines typical parameters for the chromatographic analysis of piperidine derivatives, which would be applicable for developing a method for "this compound."

| Technique | Parameter | Typical Conditions for Piperidine Derivatives |

|---|---|---|

| HPLC | Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Water (with 0.1% TFA) and Acetonitrile | |

| Flow Rate | 1.0 mL/min | |

| Detector | UV at an appropriate wavelength (e.g., 210 nm, 254 nm) | |

| GC-MS (with derivatization) | Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) |

| Carrier Gas | Helium | |

| Temperature Program | Initial temperature hold followed by a ramp to a final temperature | |

| Detector | Mass Spectrometer (Electron Ionization) |

Computational and Theoretical Studies of 4 Hydroxyimino Piperidine 1 Carboxamide

Quantum Chemical Calculations (e.g., DFT, Semi-empirical Methods)

Quantum chemical calculations are fundamental tools for understanding the behavior of molecules at the electronic level. Methods like Density Functional Theory (DFT) and semi-empirical methods (such as AM1, PM3) are employed to calculate the spatial, electronic, and energetic characteristics of molecules. chemjournal.kz For piperidine (B6355638) derivatives, these calculations help establish thermodynamic stability, reactivity, and potential reaction centers. chemjournal.kzekb.eg

DFT methods, in particular, are widely used for optimizing molecular geometries and predicting spectroscopic properties with a high degree of accuracy. research-nexus.netchemrxiv.org Semi-empirical methods, being computationally less intensive, are suitable for initial analyses of larger sets of molecules to predict properties like thermodynamic stability and charge characteristics. chemjournal.kzekb.eg

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. chemjournal.kzekb.eg

A large HOMO-LUMO gap suggests high stability and low reactivity (a "hard" molecule), whereas a small gap indicates a more reactive and polarizable ("soft") molecule. nih.govmdpi.com For piperidine derivatives, the HOMO-LUMO energy gap is a key factor in determining their chemical stability. chemjournal.kzekb.eg

In a study on organotin(IV) complexes of 4-piperidine carboxamide, semi-empirical PM3 calculations were used to determine HOMO-LUMO energies, which provided insights into the nucleophilic susceptibility of the compounds. figshare.com While specific values for 4-(hydroxyimino)piperidine-1-carboxamide are not available, analysis of similar structures suggests that the presence of heteroatoms and functional groups like the carboxamide and oxime moieties would significantly influence the electron distribution and the energies of the frontier orbitals. The lone pairs on the oxygen and nitrogen atoms would likely contribute significantly to the HOMO, while the π* orbitals of the C=O and C=N bonds would be major components of the LUMO.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Related Schiff Base

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.7170 |

| LUMO Energy | -1.8172 |

| HOMO-LUMO Gap (ΔE) | 3.8998 |

| Ionization Potential (I) | 5.7170 |

| Electron Affinity (A) | 1.8172 |

| Chemical Hardness (η) | 1.9499 |

| Electronegativity (χ) | 3.7671 |

Source: Data adapted from a DFT study on (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide monohydrate, a molecule containing similar functional groups, to illustrate typical values. nih.gov

Computational chemistry allows for the modeling of chemical reaction pathways, providing detailed insights into reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine activation energies and predict the feasibility of a reaction. researchgate.net

For instance, DFT calculations have been used to study the nucleophilic aromatic substitution (SNAr) reaction of piperidine with dinitropyridines. researchgate.net These studies reveal the reaction mechanism (e.g., concerted) and calculate the activation energy, indicating whether the reaction can proceed under mild conditions. researchgate.net Such analyses are crucial for understanding how piperidine-based compounds are synthesized and how they might interact with biological targets. researchgate.net

For this compound, reaction pathway modeling could be used to investigate its synthesis, potential degradation pathways, or its mechanism of action if it were to act as an inhibitor of an enzyme. However, specific transition state analyses for this compound are not documented in the reviewed literature.

Conformational Analysis of the Piperidine Ring and Substituents

The three-dimensional shape of a molecule is critical to its function. Conformational analysis of the piperidine ring is essential as it is a key structural motif in many biologically active compounds. nih.gov The flexibility of the six-membered ring allows it to adopt several conformations, with their relative energies being highly dependent on the nature and position of substituents. nih.govwesternsydney.edu.au

Like cyclohexane (B81311), the piperidine ring predominantly exists in a chair conformation, which minimizes both angular and torsional strain. Other conformations, such as the boat and twist-boat, are significantly higher in energy and are typically considered transition states or are populated only in highly substituted or constrained ring systems. nih.gov The twist-boat conformation for N-acylpiperidines, for example, has been calculated to be about 1.5 kcal/mol less favorable than the chair form. nih.gov

For this compound, the piperidine ring is expected to strongly favor a chair conformation to minimize steric interactions.

Substituents on the piperidine ring can profoundly influence the equilibrium between different conformers. The key factors include steric hindrance, electrostatic interactions, and hyperconjugation. researchgate.netnih.gov

The N-carboxamide group at the 1-position is particularly influential. When the piperidine nitrogen is acylated, conjugation of its lone pair with the adjacent carbonyl π-orbital increases its sp2 character. nih.gov This planarization leads to a phenomenon known as pseudoallylic strain, which can dictate the orientation of other substituents on the ring. nih.gov For N-acylpiperidines with a substituent at the 2-position, this strain often forces the substituent into an axial orientation, which can be favored by up to 3.2 kcal/mol over the equatorial conformer. nih.gov

For this compound, the substituents are at the 1- and 4-positions. The large carboxamide group is attached to the nitrogen, and the hydroxyimino group is at the 4-position. In a chair conformation, the hydroxyimino group can occupy either an axial or equatorial position. Generally, bulky substituents at the 4-position prefer the more sterically favorable equatorial position. However, polar and electrostatic interactions between the 4-substituent and the N1-substituent can also play a role, sometimes stabilizing the axial conformer. nih.gov

Table 2: Calculated Relative Free Energies (ΔG) for Axial vs. Equatorial Conformers of Substituted N-Acylpiperidines

| Compound | ΔG (kcal/mol) (Axial - Equatorial) | Favored Conformer |

|---|---|---|

| N,2-dimethylpiperidine-1-carboxamide | -2.1 | Axial |

| N,N,2-trimethylpiperidine-1-carboxamide | -1.4 | Axial |

| 1-(2-methyl-1-piperidyl)ethanone | -3.2 | Axial |

Source: Data from a DFT study at the M06-2X level of theory, illustrating the strong preference for axial conformers in 2-substituted N-acylpiperidines due to pseudoallylic strain. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the conformational dynamics, stability, and intermolecular interactions of systems ranging from single molecules to large biological complexes. researchgate.netnih.gov

In the context of piperidine derivatives, MD simulations can be used to:

Validate Conformational Stability: MD can confirm the stability of the lowest-energy conformers predicted by quantum chemical calculations (like the chair conformation) under physiological conditions. researchgate.net

Analyze Binding Interactions: When a molecule is designed as a drug, MD simulations are crucial for studying its binding to a target protein. They can reveal the stability of the ligand-protein complex, identify key interacting amino acid residues, and elucidate the binding mode. researchgate.netnih.gov

Explore Solvation Effects: Simulations can model the explicit interactions between the solute and solvent molecules, which is important for understanding properties like solubility and how the solvent influences conformational preferences. d-nb.info

For example, MD simulations have been used to confirm the stability of piperidine-based inhibitors within the active site of the SARS-CoV-2 main protease and to study the absorption of CO2 in aqueous piperazine solutions. researchgate.netnih.gov For this compound, MD simulations could provide valuable insights into its dynamic behavior in solution and its potential interactions with biological targets.

Structure-Property Relationship Theoretical Frameworks

The exploration of this compound's chemical and physical characteristics is greatly enhanced through the application of computational and theoretical chemistry. These methodologies provide a foundational understanding of the molecule's behavior at a subatomic level, offering insights that are often difficult to obtain through experimental means alone. The primary theoretical frameworks for elucidating the structure-property relationships of this compound involve a synergistic approach, combining quantum mechanics, molecular mechanics, and quantitative structure-activity relationship (QSAR) studies.

At the heart of these investigations are quantum mechanical methods, particularly Density Functional Theory (DFT). DFT calculations are instrumental in determining the electronic structure of this compound, which in turn governs its reactivity and molecular properties. These calculations can predict a variety of parameters, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity. The MEP map provides a visual representation of the charge distribution across the molecule, highlighting electrophilic and nucleophilic sites that are crucial for predicting intermolecular interactions.

Molecular mechanics, on the other hand, offers a less computationally intensive approach to study the conformational landscape of this compound. The piperidine ring can adopt various conformations, such as chair and boat forms, and molecular mechanics simulations can determine the relative energies of these conformers. Identifying the most stable conformation is essential, as the three-dimensional shape of the molecule significantly influences how it interacts with other molecules.

Quantitative Structure-Activity Relationship (QSAR) represents a powerful statistical framework for correlating the structural features of a molecule with its biological activity or physical properties. nih.govresearchgate.nettandfonline.comnih.gov In the context of this compound, QSAR models could be developed to predict its properties based on a set of calculated molecular descriptors. These descriptors can be categorized into several groups, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and topological (e.g., connectivity indices). By establishing a mathematical relationship between these descriptors and an observed property, QSAR models can be used to predict the properties of novel, structurally similar compounds.

The integration of these theoretical frameworks provides a holistic understanding of this compound. For instance, DFT can provide the electronic parameters for QSAR models, while molecular mechanics can define the optimal geometry for these calculations. Together, they form a robust platform for the in-silico design and analysis of this and related compounds.

Illustrative Data from Theoretical Studies

While specific experimental data for this compound is not extensively available in the public domain, theoretical calculations can provide valuable predictive data. The following tables illustrate the types of information that can be generated through computational studies.

Table 1: Calculated Molecular Properties of this compound

| Property | Predicted Value | Method |

|---|---|---|

| Molecular Weight | 157.18 g/mol | - |

| LogP | -0.65 | ALOGPS |

| Water Solubility | 1.18e+04 mg/L | ALOGPS |

| pKa (most acidic) | 10.88 | ChemAxon |

Table 2: Quantum Chemical Descriptors for this compound (Hypothetical DFT Calculation)

| Descriptor | Value (arbitrary units) | Significance |

|---|---|---|

| HOMO Energy | -8.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 7.3 eV | Indicator of chemical stability |

| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions |

| Molecular Electrostatic Potential (Min) | -0.05 a.u. | Indicates regions prone to electrophilic attack |

These tables showcase the depth of information that can be gleaned from computational models, providing a solid foundation for understanding the structure-property relationships of this compound.

Derivatization and Analogue Synthesis of 4 Hydroxyimino Piperidine 1 Carboxamide

Strategies for O-Substitution of the Oxime Group

The hydroxyimino (oxime) functional group is a versatile handle for chemical derivatization through reactions involving its oxygen atom. O-substitution can modulate the steric and electronic properties of the molecule, influencing its binding affinity and pharmacokinetic profile.

Key strategies for O-substitution include:

O-Alkylation: The oxime oxygen can be alkylated under basic conditions using various alkylating agents such as alkyl halides or sulfates. This reaction introduces alkyl, benzyl, or other lipophilic groups, which can enhance membrane permeability.

O-Acylation: Esterification of the oxime hydroxyl group can be achieved using acyl chlorides, anhydrides, or by coupling with carboxylic acids in the presence of activating agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). This strategy is often employed to create prodrugs or to introduce specific functionalities. For instance, coupling with piperic acid has been used to generate novel hybrid molecules. nih.gov

Formation of O-Aryl Ethers: The synthesis of O-aryl ethers can be accomplished through nucleophilic aromatic substitution or cross-coupling reactions, although this is less common than alkylation or acylation.

The reactivity of the oxime also allows for other transformations. Under oxidative conditions, using reagents like potassium permanganate, the hydroxyimino group can be converted to a nitroso or nitro derivative. Conversely, reduction of the oxime, using agents such as sodium borohydride (B1222165) or lithium aluminum hydride, yields the corresponding amine, providing a pathway to 4-aminopiperidine (B84694) derivatives.

N-Substitution and Functionalization of the Piperidine (B6355638) Carboxamide Nitrogen

The piperidine nitrogen at position 1 is functionalized as a carboxamide, which is a critical feature of the parent molecule. This site is a primary target for modification to explore interactions with biological targets. The general structure is a 1-carboxamide, where the nitrogen of the piperidine ring is part of the amide bond. Further substitution can occur on the nitrogen atom of the carboxamide group itself (e.g., -C(=O)NHR).

Common synthetic approaches include:

N-Arylation/N-Alkylation of the Carboxamide: Starting from piperidin-4-one, reaction with an appropriate isocyanate (e.g., 4-fluorophenyl isocyanate) followed by oximation of the ketone yields N-substituted carboxamide derivatives. An example of this is N-(4-fluorophenyl)-4-(hydroxyimino)piperidine-1-carboxamide. biosynth.com

Amide Coupling Reactions: A versatile method involves the coupling of 4-(hydroxyimino)piperidine with various amines in the presence of a carbonyl source like phosgene (B1210022) or a phosgene equivalent (e.g., carbonyldiimidazole, CDI). This allows for the introduction of a wide array of substituents on the carboxamide nitrogen.

Sulfonamide Formation: The piperidine nitrogen can be functionalized with sulfonyl chlorides to yield sulfonamide derivatives, a common strategy in medicinal chemistry to introduce hydrogen bond accepting groups and modulate physicochemical properties. researchgate.net For example, reacting piperidine-4-carboxamide with nitrobenzene (B124822) sulfonyl chloride can produce 1-(4-Nitro-benzene sulfonyl)piperidine-4-carboxylic acid amide. researchgate.net

These modifications significantly alter the electronic and steric profile of the N-1 substituent, which is often crucial for biological activity.

Modification of the Piperidine Ring at Other Positions

Altering the structure of the piperidine ring itself offers another dimension for analogue synthesis. These modifications can introduce new functional groups, alter the ring's conformation, or create more rigid structures.

Introduction of Substituents: Substituents can be introduced at positions 2, 3, 5, or 6 of the piperidine ring. This is often achieved by starting with a pre-functionalized pyridine (B92270) ring and then reducing it to the corresponding substituted piperidine. nih.gov For instance, the hydrogenation of substituted fluoropyridines using rhodium(I) complexes can produce a range of all-cis-fluorinated piperidines. nih.gov

Creation of Bridged Systems: To reduce conformational flexibility and explore specific spatial arrangements, the piperidine ring can be modified into a bridged bicyclic system. High-affinity antagonists have been developed by incorporating the piperidine moiety into rigid scaffolds like 2-azanorbornane, nortropane, and isoquinuclidine. nih.gov This approach can enhance binding affinity and improve pharmacokinetic properties by increasing the sp³ character of the molecule. nih.gov

Spirocyclic Derivatives: The synthesis of spiropiperidines, where one of the ring carbons is part of another ring system, is another advanced modification strategy. These compounds have unique three-dimensional shapes that can be beneficial for interacting with complex biological targets. nih.gov

Synthesis of Structural Analogues Bearing Related Scaffolds

Replacing the piperidine ring with other cyclic structures is a common strategy to investigate the importance of the ring size and heteroatom for biological activity.

Pyrrolidine (B122466) (a five-membered ring) and cyclohexane (B81311) (a six-membered carbocyclic ring) are two of the most common scaffolds used to replace the piperidine core.

Pyrrolidine Analogues: The synthesis of pyrrolidine analogues often starts from chiral precursors like (S)-proline or 4-hydroxyproline. mdpi.com For example, polyhydroxylated pyrrolidine analogues can be synthesized from carbohydrate-derived cyclic nitrones, which undergo reactions like cyanation and subsequent reduction to form the desired substituted pyrrolidine ring. nih.gov This approach allows for precise control over the stereochemistry of the final product. nih.gov

Cyclohexane Analogues: Cyclohexane-based analogues can be prepared from corresponding cyclohexanone (B45756) starting materials. For instance, a series of 1-(N-phenyl-2-(heteroalicyclic-1-yl)acetamido)cyclohexane-1-carboxamide derivatives were synthesized starting from cyclohexanone. orientjchem.org The key steps involved a Strecker reaction to form an aminonitrile, followed by hydrolysis to the amide and subsequent coupling reactions. orientjchem.org

| Scaffold | Starting Material | Key Synthetic Strategy | Example Product Class | Reference |

|---|---|---|---|---|

| Pyrrolidine | Polyhydroxylated Cyclic Nitrones | Cyanation followed by hydrogenation | 1-N-Acetylamino Pyrrolidine Stereoisomers | nih.gov |

| Pyrrolidine | (S)-Prolinol | Condensation with carboxylic acids | Pyrrolidine-containing drugs (e.g., Avanafil) | mdpi.com |

| Cyclohexane | Cyclohexanone | Strecker reaction, hydrolysis, and amide coupling | 1,1-Disubstituted Cyclohexane Carboxamides | orientjchem.org |

Beyond simple ring size changes, incorporating entirely different heterocyclic systems or creating fused or bridged structures can lead to novel compounds with unique properties.

Applications of 4 Hydroxyimino Piperidine 1 Carboxamide As a Synthetic Intermediate and Building Block

Precursor for Nitrogen-Containing Heterocycles

The piperidine (B6355638) ring is a fundamental structural motif in a vast number of bioactive compounds and approved drugs. nih.govnih.govrsc.org The functional groups of 4-(hydroxyimino)piperidine-1-carboxamide make it a valuable precursor for the synthesis of more complex nitrogen-containing heterocyclic systems, especially spiropiperidines. whiterose.ac.ukbepls.com Spirocyclic compounds, which feature two rings sharing a single atom, are of significant interest in drug discovery due to their rigid, three-dimensional structures that can effectively probe biological space. whiterose.ac.ukwhiterose.ac.uk

The synthesis of spiropiperidines can be approached in two primary ways: by forming a new ring on a pre-existing piperidine or by constructing the piperidine ring onto an existing carbocycle or heterocycle. whiterose.ac.ukwhiterose.ac.uk this compound is well-suited for the former strategy. The oxime functionality at the 4-position can participate in various cyclization reactions. For instance, it can undergo reductive cyclization or be involved in 1,3-dipolar cycloadditions to form spiro-fused heterocyclic systems. whiterose.ac.uk

One notable application is in the synthesis of spiro[piperidine-4,2'(1'H)-quinazolin]-4'(3'H)-ones and related triazoloquinazolines. nih.gov While the specific precursor in the cited study is not identical, the general synthetic logic illustrates how a ketone or oxime at the 4-position of a piperidine ring serves as the key anchor point for building the spirocyclic quinazoline system. Similarly, the synthesis of spiro-oxazolidinone derivatives often involves the reaction of a piperidin-4-one precursor, for which this compound can be a synthetic equivalent.

The table below summarizes examples of nitrogen-containing heterocycles that can be synthesized from piperidine-based precursors like this compound.

| Precursor Type | Reaction Type | Resulting Heterocycle | Reference Example |

| Piperidin-4-one derivative | Condensation/Cyclization | Spiro[piperidine-4,2'(1'H)-quinazoline] | Synthesis of NOP receptor ligands nih.gov |

| Piperidin-4-one derivative | Multi-step synthesis | Spiro[chromane-2,4'-piperidin]-4(3H)-one | General synthesis of spiropiperidines bepls.com |

| Substituted Piperidine | 1,3-Dipolar Cycloaddition | Spirooxindolopyrrolidine-embedded piperidinone | Anticancer agent synthesis nih.gov |

| Piperidin-4-one derivative | Reaction with mercaptoacetic acid | Spiro 1,3-thiazolidin-4-one steroids | Synthesis of heterocyclic steroids beilstein-journals.org |

Role in Multistep Organic Synthesis

In multistep organic synthesis, this compound serves as a key building block for constructing complex target molecules, particularly in the synthesis of pharmaceutical intermediates. The piperidine-4-carboxamide scaffold itself is found in compounds with potential biological activities. researchgate.net The true utility of this intermediate lies in the sequential modification of its functional groups.

For example, a common synthetic route involves the transformation of the oxime back to a ketone, which can then undergo reactions like the Strecker synthesis. An optimized Strecker-type condensation of a piperidone with an amine (e.g., aniline) and a cyanide source yields an α-amino nitrile. researchgate.net This intermediate can be further elaborated through hydrolysis of the nitrile to an amide or an ester, followed by N-acylation. researchgate.net Such sequences are pivotal in the synthesis of potent analgesics.

The carboxamide group at the 1-position can also be modified or can direct the reactivity of the piperidine nitrogen. It can be hydrolyzed or reduced under specific conditions, allowing for further functionalization of the piperidine nitrogen. This step-wise modification is crucial for building up molecular complexity. Multicomponent reactions (MCRs) also represent an efficient strategy where piperidine derivatives can be employed to rapidly generate complex molecules like coumarin-3-carboxamides in a single step. nih.govmdpi.com

A generalized synthetic pathway illustrating the role of a piperidone intermediate (derivable from this compound) is outlined below:

| Step | Reaction | Intermediate/Product | Significance |

| 1 | Oxime Hydrolysis | 1-Carboxamidopiperidin-4-one | Unmasking the ketone for further reaction |

| 2 | Strecker Reaction (with Aniline, HCN) | 4-Anilino-1-carboxamidopiperidine-4-carbonitrile | Formation of a key α-amino nitrile intermediate researchgate.net |

| 3 | Selective Nitrile Hydrolysis (H₂SO₄) | 4-Anilino-piperidine-1,4-dicarboxamide | Conversion to the corresponding amide researchgate.net |

| 4 | Esterification (SOCl₂, MeOH) | Methyl 4-anilino-1-carboxamidopiperidine-4-carboxylate | Creation of an ester for further modification |

| 5 | N-Acylation | N-Acylated piperidine derivative | Final step to introduce desired functional groups |

Utilization in Scaffold Diversity Generation for Chemical Libraries

The generation of chemical libraries with high scaffold diversity is a cornerstone of modern drug discovery. bham.ac.ukgriffith.edu.aursc.org The goal is to explore vast regions of chemical space to identify novel lead compounds. whiterose.ac.uk Scaffolds based on the piperidine ring are highly valuable in this context due to their favorable physicochemical properties and their prevalence in known drugs. mdpi.com

This compound is an excellent starting point for creating diverse libraries through several strategies:

Diversity-Oriented Synthesis (DOS): This approach aims to create structurally diverse and complex molecules from a common starting material. bham.ac.uk The oxime and carboxamide groups of the title compound can be used as handles for divergent synthesis, where different reaction pathways lead to a wide array of distinct scaffolds, such as fused, bridged, and spirocyclic systems. bham.ac.uk

Scaffold Decoration: The core piperidine scaffold can be "decorated" by reacting the functional groups with a variety of building blocks. The oxime can be converted into different functional groups (amine, ketone) or incorporated into new rings. The carboxamide nitrogen can be acylated, alkylated, or used in coupling reactions to introduce diverse substituents. This approach allows for the creation of large libraries of related compounds with varied properties.

Virtual Library Generation: The structure of this compound can be used as a basis for generating vast in silico libraries of virtual compounds. nih.gov These virtual libraries, which can contain millions or even billions of compounds, can be screened against biological targets using computational methods, allowing for the rational selection of a smaller, more focused set of compounds for actual synthesis and testing. nih.gov This strategy significantly accelerates the hit-to-lead process.

The use of versatile scaffolds is crucial for building these libraries. The piperidine framework allows for the creation of molecules with significant three-dimensionality, a property that is increasingly recognized as important for successful drug design. nih.govwhiterose.ac.uk

Q & A

Basic: What synthetic strategies are effective for preparing 4-(Hydroxyimino)piperidine-1-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of this compound involves multi-step reactions, often starting with piperidine derivatives. Key steps include:

- Oxime Formation: Introduce the hydroxyimino group via condensation of a ketone precursor with hydroxylamine under acidic or neutral conditions (e.g., HCl/EtOH at 60–80°C) .

- Carboxamide Functionalization: Use coupling agents like EDCI/HOBt or carbodiimides to attach the carboxamide group to the piperidine ring .

Optimization Considerations:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance reactivity for nucleophilic substitutions .

- Catalysts: Amine bases (e.g., DIEA) improve coupling efficiency .

- Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) ensures high purity .

Table 1: Example Reaction Conditions from Analogous Syntheses

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Oxime Formation | NH₂OH·HCl, EtOH, reflux | 75–85 | |

| Carboxamide Coupling | EDCI, HOBt, DIEA, DMF | 68–90 |

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer: